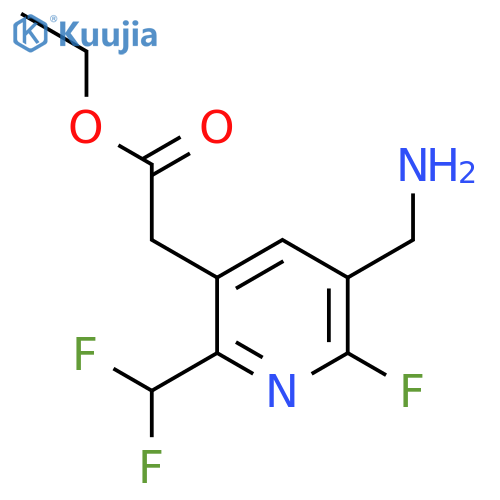

Cas no 1805203-01-3 (Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate)

1805203-01-3 structure

商品名:Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate

CAS番号:1805203-01-3

MF:C11H13F3N2O2

メガワット:262.228333234787

CID:4885826

Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate

-

- インチ: 1S/C11H13F3N2O2/c1-2-18-8(17)4-6-3-7(5-15)11(14)16-9(6)10(12)13/h3,10H,2,4-5,15H2,1H3

- InChIKey: ZTKZNRCJGIZKCA-UHFFFAOYSA-N

- ほほえんだ: FC1=C(CN)C=C(C(C(F)F)=N1)CC(=O)OCC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 18

- 回転可能化学結合数: 6

- 複雑さ: 279

- トポロジー分子極性表面積: 65.2

- 疎水性パラメータ計算基準値(XlogP): 1

Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029031596-250mg |

Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate |

1805203-01-3 | 95% | 250mg |

$1,009.40 | 2022-04-01 | |

| Alichem | A029031596-500mg |

Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate |

1805203-01-3 | 95% | 500mg |

$1,685.00 | 2022-04-01 | |

| Alichem | A029031596-1g |

Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate |

1805203-01-3 | 95% | 1g |

$2,750.25 | 2022-04-01 |

Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate 関連文献

-

1. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

1805203-01-3 (Ethyl 3-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-5-acetate) 関連製品

- 6962-10-3(4-(2-Phenylpropan-2-yl)aniline)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 896334-69-3(N'-(4-fluorophenyl)methyl-N-2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethylethanediamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量